N,N-diallyl-2-iodobenzamide
Description
N,N-Diallyl-2-iodobenzamide is a substituted benzamide derivative characterized by two allyl groups attached to the nitrogen atom of the benzamide core and an iodine atom at the ortho position of the benzene ring. The allyl groups may enhance solubility in nonpolar solvents and introduce sites for further functionalization, such as cycloadditions or oxidation.
Properties
Molecular Formula |
C13H14INO |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
2-iodo-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H14INO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h3-8H,1-2,9-10H2 |
InChI Key |
BTSPVIYAWZNHEZ-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1I |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares N,N-diallyl-2-iodobenzamide with structurally similar 2-iodobenzamide derivatives, highlighting key differences in substituents and molecular parameters:
*Calculated based on analogous compounds.
Key Observations:
- Solubility : Allyl groups may improve solubility in organic solvents (e.g., dichloromethane or ethyl acetate) compared to hydrophobic ethylphenyl or benzyl substituents .
- Functionalization Potential: The allyl groups in the target compound allow for post-synthetic modifications, such as dihydroxylation or epoxidation, which are absent in benzoxazol-containing analogs .
Reactivity in Cross-Coupling Reactions:
- However, steric hindrance from substituents (e.g., benzyl or cyclooctenyl) may reduce reaction rates compared to the diallyl variant .
- Byproduct Formation : Bulky substituents increase the risk of steric-driven side reactions, such as incomplete coupling or dimerization.
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